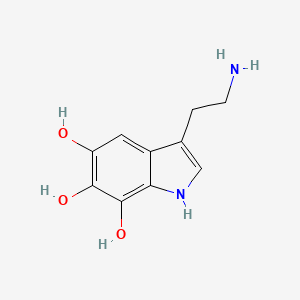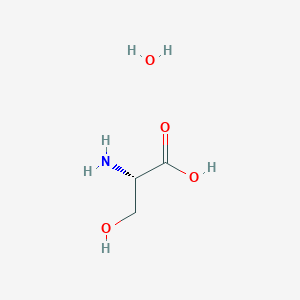
(Cyclopentane-1,1-diyl)dimethanethiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopentane-1,1-diyl)dimethanethiol is an organic compound characterized by a cyclopentane ring with two methanethiol groups attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopentane-1,1-diyl)dimethanethiol typically involves the reaction of cyclopentane derivatives with thiol-containing reagents. One common method is the reaction of cyclopentane-1,1-diyldimethanol with thiol reagents under acidic or basic conditions to replace the hydroxyl groups with thiol groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(Cyclopentane-1,1-diyl)dimethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form cyclopentane derivatives with reduced sulfur functionalities.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, replacing other functional groups on the cyclopentane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or sulfonyl chlorides under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Cyclopentane derivatives with reduced sulfur functionalities.
Substitution: Cyclopentane derivatives with various substituted groups.
Applications De Recherche Scientifique
(Cyclopentane-1,1-diyl)dimethanethiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Cyclopentane-1,1-diyl)dimethanethiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with various biomolecules, including proteins and enzymes, potentially altering their function. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and terminate radical chain reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentane-1,1-diyldimethanol: Similar structure but with hydroxyl groups instead of thiol groups.
Cyclopentane-1,3-diyl derivatives: Compounds with similar cyclopentane rings but different substitution patterns.
Propriétés
Numéro CAS |
56472-18-5 |
|---|---|
Formule moléculaire |
C7H14S2 |
Poids moléculaire |
162.3 g/mol |
Nom IUPAC |
[1-(sulfanylmethyl)cyclopentyl]methanethiol |
InChI |
InChI=1S/C7H14S2/c8-5-7(6-9)3-1-2-4-7/h8-9H,1-6H2 |
Clé InChI |
IYMHQXPERHDAIT-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)(CS)CS |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



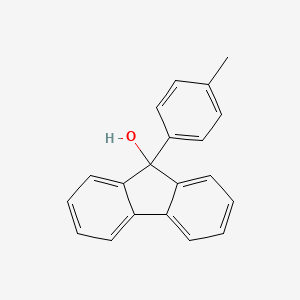
![2-{[(Propan-2-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14635043.png)
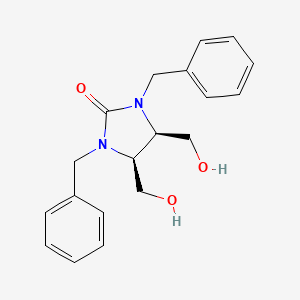
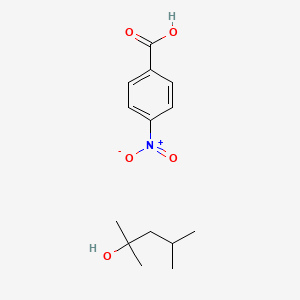

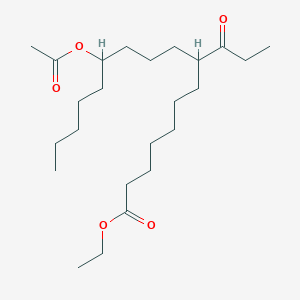
![2-[(Anilinomethyl)imino]-3-(4-methylphenyl)-1,3-thiazolidin-4-one](/img/structure/B14635088.png)

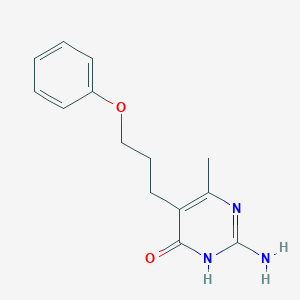
![Bis[(1,3-benzothiazol-2-yl)] carbonotrithioate](/img/structure/B14635099.png)
![1,2,3,4-Tetrachloro-5-[(ethylsulfanyl)methylidene]cyclopenta-1,3-diene](/img/structure/B14635104.png)
